4-(2-Phenylbutyl)-4,5-dihydro-1,3-oxazol-2-amine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(2-Phenylbutyl)-4,5-dihydro-1,3-oxazol-2-amine is a G protein-coupled receptor that is activated by trace amines, which are endogenous amines present in very low concentrations in the brain and other tissues. This receptor plays a significant role in regulating neurotransmission in dopamine, norepinephrine, and serotonin neurons in the central nervous system. It is also involved in various physiological processes, including locomotion, emotional states, and cognition .

准备方法

The preparation of trace amine receptor 1 involves molecular biology techniques rather than traditional chemical synthesis. The receptor is typically expressed in cell lines such as HEK293 cells for research purposes. The gene encoding trace amine receptor 1 is cloned into an expression vector, which is then introduced into the host cells. The cells are cultured under specific conditions to ensure proper expression of the receptor .

化学反应分析

4-(2-Phenylbutyl)-4,5-dihydro-1,3-oxazol-2-amine itself does not undergo chemical reactions in the traditional sense, as it is a protein. it interacts with various ligands, including trace amines like β-phenylethylamine, octopamine, and tyramine. These interactions can lead to the activation of intracellular signaling pathways, such as the elevation of cyclic adenosine monophosphate levels and the phosphorylation of extracellular signal-regulated kinases .

科学研究应用

4-(2-Phenylbutyl)-4,5-dihydro-1,3-oxazol-2-amine has numerous scientific research applications, particularly in the fields of neuropharmacology and neuropsychiatry. It is a target for developing new treatments for neuropsychiatric disorders such as schizophrenia, depression, and drug addiction. The receptor’s role in modulating dopaminergic and serotonergic systems makes it a promising target for therapeutic interventions. Additionally, trace amine receptor 1 is being studied for its potential in treating metabolic disorders and cognitive dysfunction in diseases like Alzheimer’s .

作用机制

4-(2-Phenylbutyl)-4,5-dihydro-1,3-oxazol-2-amine exerts its effects by binding to trace amines and other ligands, leading to the activation of G protein-coupled signaling pathways. Upon activation, the receptor increases intracellular cyclic adenosine monophosphate levels, which in turn modulates the activity of protein kinase A and other downstream effectors. This signaling cascade can influence neurotransmitter release, neuronal firing rates, and receptor sensitivity, ultimately affecting various physiological and behavioral processes .

相似化合物的比较

4-(2-Phenylbutyl)-4,5-dihydro-1,3-oxazol-2-amine is part of a family of trace amine-associated receptors, which includes several other receptors with similar functions. trace amine receptor 1 is unique in its high affinity for certain trace amines and its widespread expression in both the central nervous system and peripheral tissues. Similar compounds include other trace amine-associated receptors, such as trace amine receptor 2 and trace amine receptor 5, which also bind to trace amines but have different tissue distributions and physiological roles .

属性

分子式 |

C13H18N2O |

|---|---|

分子量 |

218.29 g/mol |

IUPAC 名称 |

4-(2-phenylbutyl)-4,5-dihydro-1,3-oxazol-2-amine |

InChI |

InChI=1S/C13H18N2O/c1-2-10(11-6-4-3-5-7-11)8-12-9-16-13(14)15-12/h3-7,10,12H,2,8-9H2,1H3,(H2,14,15) |

InChI 键 |

IXDKFUBXESWHSL-UHFFFAOYSA-N |

规范 SMILES |

CCC(CC1COC(=N1)N)C2=CC=CC=C2 |

产品来源 |

United States |

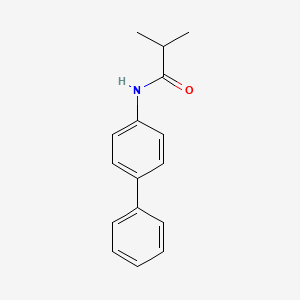

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,8-Dihydro-2H-5,8-epoxynaphtho[2,3-d][1,3]dioxole](/img/structure/B8689864.png)

![3-(Dimethylamino)-1-[2-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B8689887.png)